molecular formula C16H12ClN7OS2 B2874012 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-45-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2874012
CAS RN: 893914-45-9
M. Wt: 417.89
InChI Key: WQBXIIWYDCKTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN7OS2 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

Compounds incorporating thiadiazole moieties, similar to the one mentioned, have been explored for their insecticidal properties. For instance, new heterocyclic compounds incorporating a thiadiazole moiety were synthesized and assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This suggests that the compound could be investigated for similar insecticidal properties, contributing to agricultural research and pest management strategies.

Antitumor Evaluation

Another area of interest is the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. A study synthesized a new series of these derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines, with some compounds showing mild to moderate activity (El-Morsy et al., 2017). This indicates potential for the compound of interest to be evaluated for antitumor properties, potentially contributing to cancer research.

Antimicrobial and Antifungal Activity

Compounds with structures similar to the one specified have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel selenolo[2,3-c]pyrazole compounds were synthesized and showed significant antibacterial activity against various pathogenic bacterial strains and remarkable antifungal activity, especially against Candida albicans (Zaki et al., 2016). This suggests a pathway for exploring the antimicrobial and antifungal potential of the compound .

Herbicidal Activity

Another interesting application is in the field of agriculture, where related compounds have been designed and synthesized with the intention of evaluating their herbicidal activity. A study on thiadiazolopyrimidine derivatives reported moderate inhibitory activities and selectivities against both monocotyledon and dicotyledon plants (Duan et al., 2010). Investigating the compound for similar herbicidal properties could provide insights into new agricultural chemicals.

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7OS2/c1-9-22-23-16(27-9)21-13(25)7-26-15-12-6-20-24(14(12)18-8-19-15)11-4-2-10(17)3-5-11/h2-6,8H,7H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBXIIWYDCKTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.